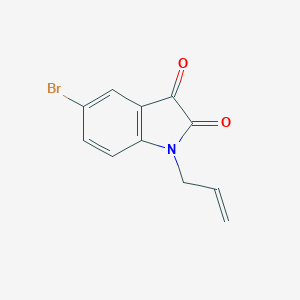
1-Allyl-5-bromo-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-5-bromo-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals
Mechanism of Action
- However, indole derivatives, in general, have been found to interact with various receptors and enzymes, making them valuable for drug development .
- Cellular effects depend on the compound’s specific targets. Potential outcomes include:
Target of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Allyl-5-bromo-1H-indole-2,3-dione can be synthesized through several methods. One common approach involves the bromination of 1-allylindole-2,3-dione using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-5-bromo-1H-indole-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Indole oxides.
Reduction Products: Reduced indole derivatives.
Scientific Research Applications
1-Allyl-5-bromo-1H-indole-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Allyl-5-bromo-1H-indole-2,3-dione can be compared with other indole derivatives such as:
1-Allyl-1H-indole-2,3-dione: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-1H-indole-2,3-dione: Lacks the allyl group, affecting its chemical properties and applications.
1-Allyl-5-chloro-1H-indole-2,3-dione:
The uniqueness of this compound lies in the combination of the allyl group and the bromine atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-1-prop-2-enylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBZPJNMBNGTFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
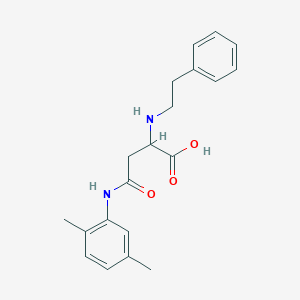
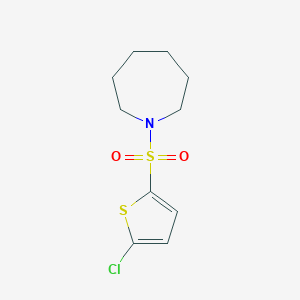
![1-Morpholin-4-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B360698.png)
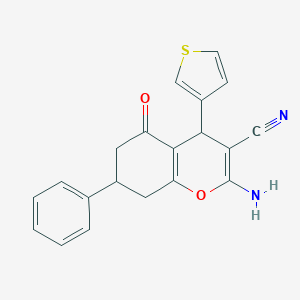
![4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine](/img/structure/B360715.png)
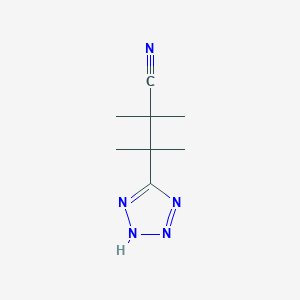
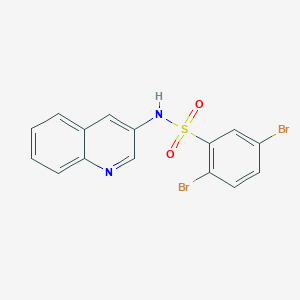
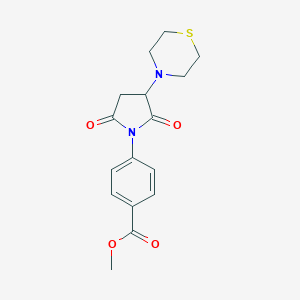
![7-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B360761.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B360772.png)
![4-Benzyl-5-oxo-4,5,6,7-tetrahydrobenzo[h][1,2,4]triazolo[4,3-a]quinazoline-6-spiro-1'-cyclopentane](/img/structure/B360778.png)
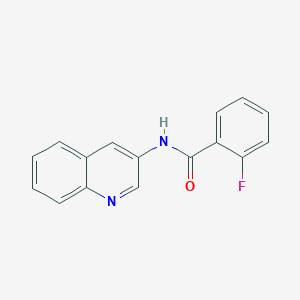
![N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B360790.png)
![5-methyl-8-nitro-5H-pyrido[4,3-b]indole](/img/structure/B360792.png)
